2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
This compound is a substituted imidazole derivative featuring a 1-ethyl-5-(4-methylphenyl)imidazole core linked via a sulfanyl group to a pyrrolidinyl ethanone moiety. Its molecular formula is C₂₁H₂₅N₃OS, with a molar mass of 367.51 g/mol.
Properties
IUPAC Name |
2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-3-21-16(15-8-6-14(2)7-9-15)12-19-18(21)23-13-17(22)20-10-4-5-11-20/h6-9,12H,3-5,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCBXMRYIWOFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of "2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one" typically involves the following key steps:
Formation of the Imidazole Ring: : This step involves the condensation of appropriate starting materials, such as an aldehyde, an amine, and a sulfur source, under acidic or basic conditions.
Ethylation: : Introduction of the ethyl group to the imidazole ring using an ethylating agent like ethyl bromide in the presence of a base.
Sulfanyl Group Addition: : Attachment of the sulfanyl group through nucleophilic substitution reactions, where a thiol group replaces a leaving group on the imidazole ring.
Pyrrolidine Ring Formation: : Cyclization reactions to form the pyrrolidine ring, often through the use of amine reactants and carbonyl-containing compounds.
Final Coupling: : Coupling the imidazole and pyrrolidine fragments using standard coupling agents such as carbodiimides.
Industrial Production Methods: : In industrial settings, the production of this compound may involve automated synthetic processes, large-scale reactors, and optimized reaction conditions to maximize yield and purity. Key considerations include temperature control, solvent choice, and purification steps like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction reactions might target the imidazole ring or the sulfanyl group, leading to partially or fully reduced derivatives.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides, nucleophiles, electrophiles in suitable solvents.
Major Products Formed: : Oxidation typically yields sulfoxides or sulfones, while reduction can yield reduced imidazole derivatives. Substitution reactions can lead to a variety of substituted products, depending on the reactants used.
Scientific Research Applications
"2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one" has diverse applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules, probes, and ligands.
Biology: : Studied for its potential interactions with biomolecules like proteins and nucleic acids.
Medicine: : Investigated for potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry: : Employed in the development of novel materials, catalysts, and chemical processes.
Mechanism of Action
The compound's mechanism of action involves several molecular targets and pathways:
Molecular Targets: : Specific enzymes, receptors, or cellular components that the compound binds to or modifies.
Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression regulation.
Its activity is often mediated through binding interactions facilitated by the imidazole and pyrrolidine rings, which can interact with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 4-fluorophenyl group in introduces electronegativity, which may improve binding affinity in hydrophobic pockets compared to the 4-methylphenyl group .
The pyrrolidinyl ethanone moiety in the reference compound contrasts with the pyrrolidine-carbonyl group in , which may influence steric bulk and electron distribution.
Synthetic Accessibility: highlights the use of tetrakis(dimethylamino)ethylene (TDAE) for synthesizing nitroimidazole derivatives, suggesting that similar methodologies could apply to the reference compound . The absence of nitro groups in the reference compound may simplify synthesis compared to the nitro-substituted analogs in .
Research Findings and Implications
While direct biological data for the reference compound are unavailable, insights can be extrapolated from structural analogs:
- The sulfanyl-pyrrolidinyl motif is shared with kinase inhibitors targeting ATP-binding pockets, as seen in Daclatasvir-related compounds (e.g., ’s imidazole derivatives) .
- The 4-methylphenyl group may confer selectivity similar to 4-trifluoromethylphenyl in ’s patented compound, which leverages aryl interactions for potency .
Biological Activity
The compound 2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one , with the CAS number 1207025-43-1 , is a novel bioactive molecule that has garnered attention in the field of medicinal chemistry. Its unique structural features suggest potential biological activities, particularly in the context of cancer therapy and inflammation. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.5 g/mol . The structure includes an imidazole ring, a pyrrolidine moiety, and a sulfur atom, which are critical for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅OS₂ |
| Molecular Weight | 373.5 g/mol |
| CAS Number | 1207025-43-1 |
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Preliminary studies indicate that it may act as an inhibitor of specific kinases involved in cell proliferation and survival.
- Kinase Inhibition : The compound shows potential as an inhibitor of MEK1/2 kinases, which are critical in the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer cells, leading to increased proliferation and survival.
- Anti-inflammatory Properties : There is evidence suggesting that the compound may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, similar to other imidazole derivatives.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to effectively reduce cell viability in acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13) cells with IC50 values around 0.3 µM and 1.2 µM , respectively .
In Vivo Studies
In vivo studies using xenograft models have shown that treatment with this compound leads to significant tumor growth inhibition. For example, in mouse models bearing BRAF mutant tumors, oral administration resulted in dose-dependent growth inhibition .
Case Study 1: MEK Inhibition and Cancer Cell Proliferation
A study evaluated the effects of this compound on MEK1/2 inhibition. The results indicated a notable down-regulation of phospho-ERK1/2 levels in treated cells compared to controls, suggesting effective blockade of the signaling pathway essential for tumor growth .
Case Study 2: Anti-inflammatory Activity
Research focusing on the anti-inflammatory potential revealed that the compound could inhibit COX-II activity significantly. The IC50 value for COX-II inhibition was determined to be approximately 0.52 µM , indicating a promising profile compared to standard anti-inflammatory drugs like Celecoxib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
